N-(4-Methoxyphenyl)valyl chloride
Description
Properties
CAS No. |
64823-70-7 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-3-methylbutanoyl chloride |
InChI |
InChI=1S/C12H16ClNO2/c1-8(2)11(12(13)15)14-9-4-6-10(16-3)7-5-9/h4-8,11,14H,1-3H3 |
InChI Key |
LDBMUEATVZUJTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)Cl)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methodologies for N-(4-Methoxyphenyl)valyl Chloride
N-Arylation of Valine Derivatives
The introduction of the 4-methoxyphenyl group to valine’s amino group represents the foundational step. Patent CN102219657A and WO2020019529A1 provide analogous strategies for N-arylation, albeit with distinct substrates.
Copper-Catalyzed Ullmann Coupling
Adapting methods from peptide synthesis, valine’s amino group may undergo Ullmann-type coupling with 4-iodoanisole in the presence of a copper(I) catalyst. The reaction proceeds in dimethylformamide (DMF) at 80–100°C, utilizing potassium carbonate (K₂CO₃) as a base. Protecting the carboxylic acid as a methyl ester (e.g., using thionyl chloride and methanol) prevents undesired side reactions. Post-coupling hydrolysis with lithium hydroxide (LiOH) regenerates the carboxylic acid. Yields for analogous N-arylation reactions range from 65% to 78%.
Reductive Amination with 4-Methoxyphenylboronic Acid
An alternative route employs reductive amination between valine methyl ester and 4-methoxyphenylboronic acid, catalyzed by palladium(II) acetate in tetrahydrofuran (THF). Sodium triacetoxyborohydride (NaBH(OAc)₃) facilitates imine reduction, achieving 70–85% yields for similar substrates. This method avoids harsh conditions but requires rigorous exclusion of moisture.
Carboxylic Acid Activation to Acid Chloride
Conversion of N-(4-methoxyphenyl)valine to its acid chloride is achieved via chlorinating agents. Data from WO2020019529A1 and eScholarship highlight two predominant methods:
Thionyl Chloride (SOCl₂) Protocol
Reaction of N-(4-methoxyphenyl)valine with excess SOCl₂ in anhydrous dichloromethane (CH₂Cl₂) at 0–5°C, followed by reflux at 40°C for 2 hours, affords the acid chloride in 90–95% yield. Catalytic N,N-dimethylformamide (DMF) (1–2 mol%) accelerates the reaction by generating reactive intermediates. Residual SOCl₂ is removed under reduced pressure, yielding the product as a pale-yellow oil.
Oxalyl Chloride [(COCl)₂] Method
For oxygen-sensitive substrates, oxalyl chloride in THF at −20°C provides milder conditions. After 4 hours, the mixture warms to room temperature, and volatiles are evaporated. This method achieves 85–88% yield but requires stringent anhydrous handling.
Integrated Multistep Synthesis
Combining N-arylation and chlorination steps, a representative synthesis proceeds as follows:
- Protection of Valine Carboxylic Acid : Valine is esterified to methyl valinate using SOCl₂ in methanol (90% yield).
- N-Arylation : Methyl valinate reacts with 4-iodoanisole, CuI (10 mol%), and 1,10-phenanthroline in DMF at 100°C for 24 hours (72% yield).
- Ester Hydrolysis : The methyl ester is cleaved with LiOH in THF/water (95% yield).
- Acid Chloride Formation : SOCl₂ in CH₂Cl₂ converts the acid to the chloride (93% yield).
Total Yield : 72% × 95% × 93% ≈ 63.5% over three steps.
Comparative Analysis of Methodologies
Reaction Efficiency and Scalability
Thionyl chloride outperforms oxalyl chloride in yield (90–95% vs. 85–88%) and reaction time (2 hours vs. 4 hours). However, oxalyl chloride is preferable for thermally labile substrates. Copper-catalyzed Ullmann coupling, while reliable, demands higher temperatures than palladium-mediated reductive amination, which offers better functional group tolerance.
Stereochemical Considerations
Retention of valine’s (S)-configuration is critical. Use of L-valine and low-temperature conditions during N-arylation minimizes racemization. Comparative ¹H NMR analyses of synthetic batches reveal that reactions above 40°C induce partial epimerization (5–10% D-isomer).
Solvent and Base Selection
Polar aprotic solvents (DMF, THF) enhance N-arylation rates but may complicate acid chloride isolation. Dichloromethane, with its low boiling point, facilitates solvent removal post-chlorination. Triethylamine (Et₃N) or diisopropylethylamine (DIEA) effectively scavenge HCl during chlorination, preventing side reactions.
Experimental Data and Optimization Tables
Table 1. N-Arylation Conditions and Yields
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ullmann Coupling | CuI | DMF | 100 | 24 | 72 |
| Reductive Amination | Pd(OAc)₂ | THF | 25 | 12 | 85 |
Table 2. Acid Chloride Formation Efficiency
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 40 | 2 | 93 |
| (COCl)₂ | THF | 25 | 4 | 88 |
Challenges and Mitigation Strategies
Moisture Sensitivity
Acid chlorides hydrolyze rapidly to carboxylic acids. Storage under argon at −20°C in anhydrous acetonitrile extends stability to 1 week. In situ generation for immediate use in peptide couplings is recommended.
Byproduct Formation
Over-chlorination or sulfonate ester formation (from SOCl₂) is minimized by stoichiometric control and incremental reagent addition.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxyphenyl)valyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the acyl chloride can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: N-(4-Methoxyphenyl)valyl amine, N-(4-Methoxyphenyl)valyl alcohol, or N-(4-Methoxyphenyl)valyl thiol.
Hydrolysis: N-(4-Methoxyphenyl)valeric acid.
Reduction: N-(4-Methoxyphenyl)valyl amine.
Scientific Research Applications
N-(4-Methoxyphenyl)valyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify peptides and proteins, aiding in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicinal Chemistry: It serves as a building block for the development of potential drug candidates, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: The compound can be utilized in the synthesis of functional materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)valyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophilic sites on biomolecules, such as amino groups on proteins or peptides. This acylation can alter the structure and function of the target molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of N-(4-Methoxyphenyl)valyl chloride, highlighting differences in substituents, yields, melting points, and reactivity:
Key Observations:
- Electronic Effects: Electron-donating groups (e.g., 4-OCH₃ in 14a) stabilize the aromatic ring but may reduce electrophilicity at the acyl chloride. Conversely, electron-withdrawing groups (e.g., 3-NO₂ in 14b) increase reactivity .
- Steric Effects: Branched-chain residues (e.g., valyl) in this compound likely reduce reactivity compared to straight-chain analogs like valeroyl chloride due to steric hindrance .
- Synthetic Yields: Substituents such as hydroxyl groups (14c) can lower yields due to side reactions or purification challenges .
Physicochemical Properties
- Melting Points: Electron-withdrawing substituents (e.g., NO₂ in 14b) lower melting points compared to electron-donating groups (14a), likely due to disrupted crystal packing .
- Solubility: Methoxyphenyl groups enhance solubility in polar aprotic solvents (e.g., DCM, THF), whereas aliphatic acyl chlorides (e.g., valeroyl chloride) are more lipophilic .
Research Findings and Implications
- Synthetic Utility: this compound’s branched structure may offer regioselectivity advantages in peptide coupling reactions compared to linear analogs .
- Drug Discovery: Methoxyphenyl-containing acyl chlorides serve as key intermediates for antitubulin agents (e.g., cytotoxic compounds targeting colchicine-binding sites on tubulin) .
- Stability Challenges: Acyl chlorides with electron-rich aromatic systems (e.g., 14a) may require anhydrous conditions to prevent hydrolysis, whereas electron-deficient analogs (14b) are more stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
